1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine
Description
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a piperidin-4-amine derivative featuring a pyrimidine core substituted with a cyclopropyl group at position 6 and a methyl group at position 2.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N4/c1-9-15-12(10-2-3-10)8-13(16-9)17-6-4-11(14)5-7-17/h8,10-11H,2-7,14H2,1H3 |
InChI Key |
NGGQLPUKWKREAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)N)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine. The resulting pyrimidine intermediate is then subjected to further reactions to introduce the cyclopropyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of each step to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related piperidin-4-amine derivatives (Table 1). Key differentiating factors include substituent groups on the pyrimidine ring, molecular weight, and documented biological activities.
Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives
Key Insights:
Substituent-Driven Selectivity: The cyclopropyl and methyl groups in the target compound may enhance metabolic stability compared to bulkier substituents like the octylphenethyl group in RB-005, which shows SphK1 inhibition . Cyclopropyl groups are known to improve pharmacokinetic profiles by reducing oxidative metabolism . Fluorinated or chlorinated analogs (e.g., 3-chloropyridinyl in ) often exhibit increased lipophilicity and membrane permeability, which could influence bioavailability.
Biological Activity :
- RB-005’s selectivity for SphK1 is attributed to its tertiary amine structure and extended hydrophobic chain . In contrast, indole-phenyl derivatives (e.g., ) target p97 ATPase, highlighting how ring systems (pyrimidine vs. indole) dictate target specificity.
- The absence of activity data for the target compound suggests further enzymatic profiling is required, though its pyrimidine core aligns with kinase inhibitor scaffolds .
Physicochemical Properties :
- Molecular weights range from 192.26 (simpler analogs like ) to 435.29 (complex indole derivatives ). The target compound (estimated MW ~245–260) falls in a mid-range suitable for oral bioavailability.
- Purity data (e.g., 95% in ) underscores synthetic feasibility, though substituent complexity (e.g., trifluoromethyl in ) may complicate manufacturing.
Biological Activity
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrimidine structure, characterized by the presence of a cyclopropyl group and a methyl group at specific positions on the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 261.32 g/mol. The unique structural attributes contribute to its pharmacological potential.
Antimicrobial Properties
Recent studies have indicated that 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine exhibits significant antimicrobial activity. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing various cellular processes. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Microorganism | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
| Pseudomonas aeruginosa | 0.05 | Moderate |
| Candida albicans | 0.016 | Moderate |
Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Activity in Breast Cancer Cells
A study evaluating the cytotoxic effects of various derivatives, including 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine, demonstrated significant inhibition of cell growth in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound displayed a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer types.
The biological activity of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit their normal functions, leading to various biological effects depending on the target involved.
Table 2: Mechanisms of Action
| Target | Effect |
|---|---|
| Enzyme Inhibition | Blocks substrate access |
| Receptor Modulation | Alters signaling pathways |
| Cell Cycle Regulation | Induces apoptosis |
Research Findings
Ongoing research continues to explore the pharmacological potential of this compound, focusing on optimizing its structure for enhanced biological activity. Studies have utilized various techniques such as molecular docking and structure-activity relationship (SAR) analyses to understand better how modifications to the chemical structure can influence its effectiveness.
Comparative Analysis with Similar Compounds
Table 3: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine | Thieno-pyrimidine instead of cyclopropyl | Potential enzyme inhibition | Thieno ring enhances bioactivity |
| N-Cyclopropyl-pyridinyl derivatives | Pyridinyl instead of pyrimidinyl | Diverse biological activities | Different heterocyclic ring may alter target specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
